L-2-Acetamido-6-oxoheptanedioate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO6-2 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
(2S)-2-acetamido-6-oxoheptanedioate |
InChI |
InChI=1S/C9H13NO6/c1-5(11)10-6(8(13)14)3-2-4-7(12)9(15)16/h6H,2-4H2,1H3,(H,10,11)(H,13,14)(H,15,16)/p-2/t6-/m0/s1 |
InChI Key |
RVHKMLVNOXVQRH-LURJTMIESA-L |
SMILES |
CC(=O)NC(CCCC(=O)C(=O)[O-])C(=O)[O-] |
Isomeric SMILES |
CC(=O)N[C@@H](CCCC(=O)C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
CC(=O)NC(CCCC(=O)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Discovery, Isolation, and Biosynthetic Pathways of L 2 Acetamido 6 Oxoheptanedioate
Historical Trajectories in the Identification and Characterization of L-2-Acetamido-6-oxoheptanedioate
The discovery of this compound is intrinsically linked to the broader elucidation of the diaminopimelate (DAP) pathway, one of the primary routes for lysine (B10760008) biosynthesis in most bacteria and plants. nih.gov Early research focused on understanding the series of enzymatic steps leading to lysine, an essential amino acid. The existence of different variants of the DAP pathway became apparent through these investigations.
Specifically, the identification of this compound emerged from studies into the "acetylase pathway," a variation of the DAP pathway. In this pathway, an acetyl group is utilized to protect an amino group during the multi-step synthesis. This contrasts with the more common "succinylase pathway," which employs a succinyl group for the same purpose. The characterization of the enzyme responsible for the formation of this compound, tetrahydrodipicolinate N-acetyltransferase, was a pivotal moment in confirming the role of this acetylated intermediate. wikipedia.org
Methodological Advancements in the Isolation of this compound for Research Applications
The isolation and purification of this compound from biological samples are essential for its detailed characterization and for studying the enzymes involved in its metabolism. Due to its nature as a metabolic intermediate, it typically exists in low concentrations within cells, necessitating sensitive and efficient separation techniques.
Methodologies for the isolation of amino acid intermediates like this compound generally rely on chromatographic techniques. These methods separate molecules based on their physicochemical properties such as charge, size, and hydrophobicity.
Ion-Exchange Chromatography: This technique separates molecules based on their net charge. By carefully selecting the pH and the type of ion-exchange resin, this compound can be separated from other charged molecules in a cell extract.
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for the separation of complex mixtures. Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is a powerful tool for purifying this compound. The use of specific columns and solvent gradients allows for the fine-tuning of the separation process.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can be employed for both separation and identification based on the mass-to-charge ratio of the fragmented ions.
The development of these high-resolution chromatographic techniques has been instrumental in obtaining pure samples of this compound, enabling further structural and functional studies.
Elucidation of Biosynthetic Precursors and Complex Enzymatic Pathways for this compound
This compound is a key intermediate in the acetylase variant of the diaminopimelate (DAP) pathway for lysine biosynthesis. nih.gov This pathway commences from aspartate and involves a series of enzymatic reactions.
Detailed Analysis of Enzymatic Transformations in this compound Biosynthesis
The formation of this compound is catalyzed by the enzyme tetrahydrodipicolinate N-acetyltransferase (EC 2.3.1.89), also known as DapH. wikipedia.org This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the substrate, (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate. This reaction is a critical step that commits the intermediate to the acetylase branch of the DAP pathway.
The enzymatic reaction can be summarized as follows:
| Substrates | Enzyme | Products |
| Acetyl-CoA | Tetrahydrodipicolinate N-acetyltransferase (EC 2.3.1.89) | CoA |
| (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate | This compound | |
| H₂O |
Data sourced from multiple scientific databases. wikipedia.org
Structural and mechanistic studies of the related N-succinyltransferase suggest that the acetyltransferase likely operates through a ternary complex mechanism where both substrates bind to the active site before the acetyl group is transferred. nih.govacs.org The active site architecture of the enzyme ensures the specific recognition of its substrates and the proper orientation for the nucleophilic attack of the amino group on the acetyl-CoA thioester.
Regulatory Mechanisms Governing this compound Biosynthesis
The biosynthesis of lysine, and consequently the production of this compound, is tightly regulated at multiple levels to ensure that the cell produces this essential amino acid in appropriate amounts without wasting energy and resources.
The expression of the genes encoding the enzymes of the lysine biosynthetic pathway, including tetrahydrodipicolinate N-acetyltransferase (dapH), is often controlled at the transcriptional level. In many bacteria, the genes for the DAP pathway are organized into operons, allowing for their coordinated regulation.
A key mechanism of transcriptional regulation is the use of riboswitches . A specific RNA element, known as the LYS element , has been identified in the 5' untranslated regions of many lysine biosynthesis and transport genes. This structured RNA element can directly bind to lysine. This binding event induces a conformational change in the RNA, leading to either premature termination of transcription or inhibition of translation initiation. This provides a direct and rapid response to changes in the intracellular concentration of lysine.
Studies on the regulation of the dapD gene, which encodes the N-succinyltransferase in the related succinylase pathway, have shown that its expression is repressed by lysine. nih.gov This suggests that similar lysine-mediated repression likely governs the expression of the dapH gene in organisms utilizing the acetylase pathway.
In addition to transcriptional control, the activity of the enzymes in the lysine biosynthetic pathway is also regulated by allosteric mechanisms, primarily through feedback inhibition. The final product of the pathway, lysine, acts as an allosteric inhibitor of key enzymes at the beginning of the pathway.
| Enzyme | Allosteric Inhibitors | Type of Regulation |
| Aspartokinase | Lysine, Threonine | Concerted Feedback Inhibition |
| Dihydrodipicolinate Synthase | Lysine | Feedback Inhibition |
This table summarizes the primary feedback inhibition mechanisms in the lysine biosynthetic pathway.
Comparative Biochemical Analysis of this compound Biosynthesis Across Diverse Biological Systems
A comparative biochemical analysis of the biosynthesis of this compound is currently theoretical due to the absence of identified pathways. However, by examining the synthesis of related compounds, we can hypothesize potential divergent and convergent strategies that organisms might employ.
Divergent Biosynthetic Strategies in Prokaryotic Systems
In prokaryotes, the biosynthesis of acetylated amino acids and keto acids often involves a variety of enzymes and pathways that are adapted to the specific metabolic needs and available precursors of the organism. For instance, the biosynthesis of N-succinyl-L-2-amino-6-oxoheptanedioic acid, an intermediate in the lysine biosynthesis pathway in some microorganisms, involves the enzyme N-succinyl-L-amino-acid:alpha-ketoglutarate aminotransferase. ontosight.ai This highlights a potential route involving transamination and acylation reactions.
Another example from the prokaryotic world is the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria like Vibrio cholerae. nih.gov This multi-step process utilizes UDP-D-N-acetylglucosamine as a precursor and involves a series of enzymatic reactions including dehydration, epimerization, and reduction, catalyzed by enzymes such as WbvB, WbvR, and WbvD. nih.govenzyme-database.org While structurally different, these pathways demonstrate the enzymatic machinery that prokaryotes possess for modifying amino sugars and related compounds, which could be analogous to a hypothetical pathway for this compound.
A hypothetical divergent strategy in prokaryotes for the synthesis of this compound could involve different initial precursors or variations in the sequence of enzymatic steps, as is seen in the diverse flavor-forming pathways from amino acids in lactic acid bacteria. nih.govresearchgate.net
Hypothetical Prokaryotic Biosynthetic Enzymes:
| Enzyme Class | Potential Role in this compound Synthesis |
| Acetyltransferase | Catalyzes the transfer of an acetyl group to an amino precursor. |
| Aminotransferase | Involved in the transfer of an amino group to a keto acid backbone. |
| Dehydrogenase | Catalyzes the oxidation of a hydroxyl group to a keto group. |
| Hydratase/Dehydratase | Involved in the addition or removal of water molecules. |
Convergent Biosynthetic Routes in Eukaryotic Models
Information on the biosynthesis of this compound in eukaryotic models is not present in the current scientific literature. However, we can speculate on potential convergent evolutionary routes by examining analogous metabolic pathways in eukaryotes.
Eukaryotic organisms, from fungi to mammals, possess a wide array of enzymes for amino acid and keto acid metabolism. For example, the metabolism of L-lactate in humans involves lactate (B86563) dehydrogenase, which catalyzes the interconversion of lactate and pyruvate, a key keto acid. nih.gov This demonstrates the presence of enzymes capable of acting on keto acids.
Convergent evolution could lead to the development of a pathway for this compound synthesis in eukaryotes that utilizes similar chemical transformations as a hypothetical prokaryotic pathway but employs enzymes with different evolutionary origins. For instance, a eukaryotic acetyltransferase with a different protein fold but similar substrate specificity could catalyze the acetylation step.
Further research, potentially through comparative genomics and metabolomics of diverse organisms, is necessary to uncover the existence and nature of any biosynthetic pathways for this compound in both prokaryotic and eukaryotic systems. nih.govresearchgate.netmdpi.com Until such discoveries are made, the biosynthesis of this compound remains a fascinating puzzle in the field of biochemistry.
Metabolic Integration and Catabolism of L 2 Acetamido 6 Oxoheptanedioate
Integration of L-2-Acetamido-6-oxoheptanedioate into Central Carbon and Nitrogen Metabolic Networks
There is currently no available scientific literature that describes the direct integration of this compound into the central carbon and nitrogen metabolic networks of any organism. Pathways detailing its conversion to or from major metabolic intermediates such as those in glycolysis, the citric acid cycle, or amino acid metabolism have not been elucidated.
Pathways for the Catabolic Degradation and Turnover of this compound
Information regarding the catabolic degradation and turnover of this compound is not present in available scientific research.
Specific enzymes responsible for the breakdown of this compound have not been identified or characterized. Consequently, their reaction mechanisms remain unknown.
Due to the lack of identified catabolic pathways, the regulatory architectures, including genetic and allosteric control mechanisms, that would govern the breakdown of this compound are also undocumented.
Role of this compound as a Branch Point Intermediate in Specialized Metabolic Processes
There is no evidence in the current body of scientific literature to suggest that this compound serves as a branch point intermediate leading to the biosynthesis of specialized metabolites.
Flux Analysis and Metabolic Profiling of this compound within Dynamic Biological Systems
No studies involving metabolic flux analysis or metabolic profiling that specifically measure the flow and concentration of this compound within a biological system have been published. Such analyses are crucial for understanding the dynamic role of a metabolite, but they have not been applied to this compound according to available data.
Enzymology and Molecular Interactions of L 2 Acetamido 6 Oxoheptanedioate
L-2-Acetamido-6-oxoheptanedioate as an Enzymatic Substrate
This compound is recognized as a substrate in the lysine (B10760008) biosynthesis pathway, specifically in a transamination reaction.
Detailed Kinetic Characterization of this compound Substrate Interactions
No detailed kinetic data, such as Michaelis-Menten constants (K_m), maximum reaction velocities (V_max), or catalytic efficiencies (k_cat/K_m), for enzymes utilizing this compound as a substrate could be retrieved from publicly available scientific literature. This information is crucial for a quantitative understanding of the efficiency and affinity of enzymes that process this compound.
Substrate Specificity Profiling and Promiscuity of Enzymes Utilizing this compound
The primary enzyme known to act upon this compound is an aminotransferase. In the bacterium Bacillus subtilis, the patA gene product, a pyridoxal-phosphate-dependent aminotransferase, is involved in the biosynthesis of lysine and utilizes this compound as a substrate. However, detailed substrate specificity profiling to determine if other structurally similar molecules can also act as substrates for this enzyme is not extensively documented. Similarly, information regarding the potential promiscuous activity of other enzymes with this compound is not available.
This compound is formed as a product of the enzyme tetrahydrodipicolinate N-acetyltransferase (EC 2.3.1.89). rhea-db.org This enzyme catalyzes the reaction between acetyl-CoA and (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate. rhea-db.org This step is a part of the lysine biosynthetic pathway. rhea-db.org
This compound as an Enzymatic Modulator (Inhibitor or Activator)
There is currently no scientific evidence available to suggest that this compound functions as a modulator—either an inhibitor or an activator—of any enzyme.
Molecular Mechanisms of Enzyme Inhibition by this compound
Due to the lack of studies demonstrating an inhibitory role for this compound, no information on the molecular mechanisms of such inhibition (e.g., competitive, non-competitive, uncompetitive) is available.
Allosteric and Orthosteric Modulatory Effects of this compound on Enzyme Activity
There is no data in the current body of scientific literature to indicate that this compound exerts any allosteric or orthosteric modulatory effects on enzyme activity.
Non-Enzymatic Molecular Interactions Involving this compound
No studies detailing specific non-enzymatic molecular interactions of this compound, such as binding to receptors, ion channels, or other macromolecules, have been found in the reviewed literature.
Binding Interactions with Specific Protein Receptors and Transporters (excluding clinical implications)
The binding of this compound is primarily understood in the context of the active sites of enzymes involved in its metabolism, particularly tetrahydrodipicolinate N-acetyltransferase (DapH), the enzyme responsible for its synthesis. While direct structural data of this compound bound to proteins are scarce, inferences can be drawn from studies of the enzyme's substrates and related structures.
Tetrahydrodipicolinate N-acetyltransferase catalyzes the reaction of (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate and acetyl-CoA to form this compound and Coenzyme A. wikipedia.org The active site of DapH is a highly specific environment designed to accommodate its substrates and facilitate the acetyl transfer. The recognition of the precursor, (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate, involves a series of electrostatic and hydrogen bonding interactions with key amino acid residues. Although the precise interactions for the product, this compound, have not been crystallographically defined, it is expected to occupy the same binding pocket as its precursor, with the newly formed acetamido group influencing its affinity and subsequent release from the enzyme.
Currently, specific protein receptors and transporters dedicated to this compound have not been characterized in the scientific literature. Its transport across cellular membranes is likely facilitated by general amino acid or peptide transporters, but specific studies to confirm this are lacking.
Direct Interactions with Nucleic Acids and Other Biomolecular Entities
There is currently no scientific evidence to suggest that this compound directly interacts with nucleic acids (DNA or RNA) or other biomolecular entities outside of its designated metabolic pathway enzymes. Its primary role appears to be as an intermediate in the biosynthesis of lysine.
Structural Determinants of this compound Recognition by Biological Macromolecules
The key structural determinants of this compound for recognition by enzymes like the aminotransferase that acts upon it are:
The L-configuration of the alpha-amino group: The stereochemistry at the C2 position is crucial for proper orientation within the enzyme's active site.
The acetamido group: This group, which distinguishes it from its precursor, is a critical recognition element. The acetyl moiety provides a site for hydrogen bonding and hydrophobic interactions. Comparative studies between N-acetyltransferases and N-succinyltransferases, which utilize a succinyl group instead of an acetyl group, have highlighted the importance of specific residues in the active site for accommodating the different acyl groups. nih.gov For instance, the size and nature of the amino acid residues lining the binding pocket determine the specificity for the smaller acetyl group over the bulkier succinyl group. nih.gov
The 6-oxo group: This ketone group is a key feature for the subsequent transamination reaction. It acts as an electrophilic center for the attachment of the amino group from a donor molecule, typically glutamate.
The two carboxylate groups: These negatively charged groups at either end of the heptanedioate (B1236134) backbone are essential for anchoring the molecule within the active site through electrostatic interactions with positively charged amino acid residues such as arginine or lysine.
The precise constellation of these functional groups in three-dimensional space creates a unique molecular signature that is specifically recognized by the active sites of its metabolic enzymes, ensuring the high fidelity of the lysine biosynthetic pathway.
Structural Biology and Ligand Binding Dynamics of L 2 Acetamido 6 Oxoheptanedioate
Ligand-Protein Co-crystallography of L-2-Acetamido-6-oxoheptanedioate Complexes
X-ray co-crystallography is a powerful technique to obtain a high-resolution, three-dimensional structure of a ligand bound to its protein target. This method would involve crystallizing a target protein in the presence of this compound. The resulting electron density map would reveal the precise binding orientation of the ligand, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon binding.
Hypothetical Crystallographic Data for a Protein-L-2-Acetamido-6-oxoheptanedioate Complex
| Parameter | Value |
| PDB ID | N/A |
| Resolution (Å) | 2.1 |
| R-work / R-free | 0.19 / 0.23 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.2, b=85.1, c=110.5 |
| Interacting Residues | Tyr12, Arg54, Ser98 |
| Key Interactions | Hydrogen bonds, salt bridges |
This data is illustrative and does not represent actual experimental findings.
Such a study would provide invaluable insights into the molecular basis of recognition, guiding further structural and functional studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing this compound Binding Conformations and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying ligand-protein interactions in solution, providing information on binding affinity, kinetics, and the conformation of both the ligand and the protein. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) could identify which parts of this compound are in close contact with the protein.
Furthermore, 2D NMR experiments like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy on an isotopically labeled protein would allow for the mapping of the binding site by observing chemical shift perturbations of specific amino acid residues upon titration with the ligand. nih.gov This method can also provide information on the dynamics of the protein-ligand complex.
Cryo-Electron Microscopy (Cryo-EM) Studies of this compound within Macromolecular Assemblies
For large protein complexes or assemblies that are difficult to crystallize, cryo-electron microscopy (cryo-EM) has become an indispensable tool for structure determination. If this compound were to bind to such a macromolecular machine, cryo-EM could be used to visualize the ligand within the context of the entire assembly. By comparing the structure of the complex with and without the bound ligand, the binding site and any associated conformational changes across the assembly can be identified. The resolution of cryo-EM has advanced to the point where it can often resolve the densities of small molecule ligands.
Computational and Experimental Analysis of Conformational Dynamics of this compound in Biological Milieu
Molecular dynamics (MD) simulations can provide a computational lens to view the dynamic behavior of this compound in its unbound state and when interacting with a protein. These simulations can predict the preferred conformations of the ligand in solution and within a binding pocket, complementing experimental data from NMR and crystallography. MD can also be used to estimate the free energy of binding, providing a theoretical framework for understanding the thermodynamics of the interaction.
Experimental approaches to study conformational dynamics could involve time-resolved fluorescence or NMR relaxation experiments to probe the flexibility of the protein and the ligand upon complex formation.
Biophysical Characterization of this compound Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a gold-standard method for directly measuring the thermodynamic parameters of binding interactions in solution. wikipedia.orgnih.govnih.gov In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. youtube.com
Hypothetical ITC Data for this compound Binding to a Target Protein
| Thermodynamic Parameter | Value |
| Binding Affinity (Kd) | 15 µM |
| Stoichiometry (n) | 1.1 |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (ΔS) | 2.3 cal/mol·K |
This data is illustrative and does not represent actual experimental findings.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used to monitor binding events in real-time. nih.govnih.gov In an SPR experiment, the target protein would be immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. Binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle. nih.gov This allows for the determination of the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated.
Hypothetical SPR Kinetic Data for this compound Interaction
| Kinetic Parameter | Value |
| Association Rate (ka) (M⁻¹s⁻¹) | 2.5 x 10⁴ |
| Dissociation Rate (kd) (s⁻¹) | 3.8 x 10⁻³ |
| Dissociation Constant (Kd) (µM) | 15.2 |
This data is illustrative and does not represent actual experimental findings.
Advanced Analytical Methodologies for L 2 Acetamido 6 Oxoheptanedioate Research
Mass Spectrometry-Based Approaches for L-2-Acetamido-6-oxoheptanedioate Detection and Quantification in Research Samples
Mass spectrometry (MS) stands as a cornerstone for the analysis of metabolites like this compound due to its exceptional sensitivity and selectivity. When coupled with chromatographic separation, it provides a powerful platform for resolving and identifying compounds in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the sensitive and specific quantification of this compound in research samples. The development of a reliable LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection.
Given the polar nature of this compound, containing two carboxyl groups and an amide linkage, chromatographic separation is typically achieved using either hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent. HILIC columns retain polar compounds, allowing for effective separation from non-polar matrix components. nih.gov Alternatively, ion-pairing agents can be used with traditional C18 reversed-phase columns to improve the retention and peak shape of highly polar analytes. nih.gov
For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. researchgate.net This involves selecting the precursor ion (the molecular ion of the compound) and a specific product ion that is generated upon fragmentation. For this compound (C9H13NO6), the precursor ion in negative ionization mode would be [M-H]⁻ at m/z 230.07. Fragmentation could yield characteristic product ions corresponding to losses of water, carbon dioxide, or the acetamido group.
Method validation ensures the accuracy and precision of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LLOQ), precision, accuracy, and matrix effect assessment. researchgate.net
Table 1: Hypothetical LC-MS/MS Method Parameters for this compound
| Parameter | Setting |
| Chromatography | UPLC System |
| Column | HILIC Column (e.g., SeQuant ZIC-pHILIC 5 µm, 2.1 x 150 mm) nih.gov |
| Mobile Phase A | 20 mM Ammonium Carbonate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% to 20% B over 10 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | Tandem Quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 230.07 |
| Product Ions (MRM) | e.g., m/z 186.08 (Loss of CO₂), m/z 128.05 (Further fragmentation) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
High-Resolution Mass Spectrometry for Isotopic Tracing and Fluxomics of this compound
High-resolution mass spectrometry (HRMS), particularly with Orbitrap or time-of-flight (TOF) analyzers, offers significant advantages for this compound research. nih.govmdpi.com HRMS provides highly accurate mass measurements (typically <5 ppm error), enabling confident confirmation of the elemental composition of the detected analyte and distinguishing it from other isobaric interferences. researchgate.net
This capability is crucial for isotopic tracing studies, a fundamental tool in metabolic flux analysis (fluxomics). In these experiments, cells or organisms are supplied with substrates enriched with stable isotopes (e.g., ¹³C, ¹⁵N). As this compound is synthesized, it incorporates these heavy isotopes. HRMS can resolve the resulting mass shift and determine the pattern of isotope incorporation. nih.gov By analyzing the mass isotopologue distribution, researchers can trace the metabolic pathways leading to the synthesis of this compound and quantify the rate (flux) through these pathways.
For instance, if a ¹³C₆-glucose precursor is used, the number of ¹³C atoms incorporated into this compound can be precisely measured, revealing its biosynthetic origins.
Table 2: Predicted Mass Shifts in this compound with Stable Isotope Labeling
| Isotopologue | Formula | Monoisotopic Mass (Da) |
| Unlabeled | C₉H₁₃NO₆ | 231.0743 |
| Fully ¹³C Labeled | ¹³C₉H₁₃NO₆ | 240.1045 |
| ¹⁵N Labeled | C₉H₁₃¹⁵NO₆ | 232.0713 |
Chromatographic Techniques for this compound Separation and Purification in Laboratory Settings
Chromatographic techniques are indispensable not only for analysis but also for the isolation and purification of this compound from reaction mixtures or biological extracts for further structural or functional studies.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications
HPLC and its advanced version, UPLC, are the primary methods for the separation of this compound. UPLC systems utilize columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. mdpi.com
As discussed for LC-MS/MS, the choice of stationary phase is critical.
HILIC: This mode is effective for retaining and separating very polar compounds without the need for ion-pairing reagents, using a high organic content mobile phase.
Reversed-Phase (RP) HPLC: For RP-HPLC on C8 or C18 columns, where polar compounds typically have poor retention, ion-pairing agents (e.g., tributylamine (B1682462) or dimethylhexylamine) are added to the mobile phase. These agents form a neutral complex with the charged carboxyl groups of this compound, increasing its hydrophobicity and retention on the column.
Preparative HPLC can be employed to purify larger quantities of the compound by using larger columns and higher flow rates. Fractions are collected and can be analyzed for purity before being pooled.
Table 3: Comparison of Typical HPLC and UPLC Parameters for this compound Separation
| Parameter | HPLC | UPLC |
| Column Particle Size | 3 - 5 µm | < 2 µm |
| Column Dimensions | 4.6 mm x 150/250 mm | 2.1 mm x 50/100 mm |
| Typical Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.5 mL/min |
| Analysis Time | 15 - 30 min | 2 - 10 min |
| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |
| Resolution | Good | Excellent |
Gas Chromatography (GC) for Volatile Derivatives of this compound
Gas chromatography (GC) is a high-resolution separation technique, but it is restricted to analytes that are volatile and thermally stable. This compound, being a polar amino acid derivative, is non-volatile. Therefore, its analysis by GC requires a chemical derivatization step to convert its polar functional groups (carboxyl and amide) into less polar, more volatile moieties. sigmaaldrich.com
Common derivatization strategies include:
Silylation: This is a widely used technique where active hydrogens on the carboxyl and amide groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. sigmaaldrich.com TBDMS derivatives are generally more stable against hydrolysis than TMS derivatives. sigmaaldrich.com
Esterification followed by Acylation: The carboxyl groups can first be converted to esters (e.g., methyl or ethyl esters) using reagents like methanol (B129727) in HCl, followed by acylation of the amide group if necessary.
Once derivatized, the compound can be separated on a GC column and detected, often by a mass spectrometer (GC-MS), which provides structural information from the fragmentation pattern. sigmaaldrich.com
Table 4: Potential Derivatization Reagents for GC Analysis of this compound
| Reagent | Abbreviation | Derivative Formed | Target Functional Groups |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | TBDMS | Carboxyl (-COOH), Amide (-NH) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | TMS | Carboxyl (-COOH), Amide (-NH) |
| Methanolic HCl | - | Methyl Ester | Carboxyl (-COOH) |
Spectroscopic Methods for Investigating this compound Interactions (excluding basic chemical properties)
While spectroscopic methods like NMR and IR are fundamental for structural elucidation, they can also be powerful tools for studying the non-covalent interactions of this compound with other molecules, such as proteins or receptors. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly adept at probing molecular interactions at an atomic level in solution.
Chemical Shift Perturbation (CSP): By acquiring a 2D ¹H-¹⁵N HSQC spectrum of an ¹⁵N-labeled protein in the presence and absence of this compound, one can monitor changes in the chemical shifts of the protein's backbone amides. Significant shifts indicate the binding site of the compound on the protein. A similar approach could be used on ¹⁵N-labeled this compound to observe perturbations upon binding to a target.
Saturation Transfer Difference (STD) NMR: This technique is used to identify which specific protons of a ligand are in close proximity to a large receptor molecule, like a protein. The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred via spin diffusion to the protons of the bound ligand. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the ligand that has bound to the receptor will appear, creating a "map" of its binding epitope.
WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This method also detects ligand binding to a macromolecule by observing the transfer of magnetization from bulk water to the ligand. The sign of the ligand's NMR signals will be opposite for bound versus unbound states, providing a clear indication of interaction.
These advanced spectroscopic methods provide dynamic and structural insights into how this compound engages with biological partners, which is essential for understanding its function.
Circular Dichroism Spectroscopy for Chiral Interactions with this compound
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information on the secondary and tertiary structure of macromolecules and their interactions with chiral ligands.
In the context of this compound, which is an intrinsically chiral molecule due to its L-configuration at the alpha-carbon, CD spectroscopy would be an invaluable tool. It could be employed to monitor changes in the conformation of enzymes for which it is a substrate, such as succinyl-diaminopimelate transaminase. Binding of this compound to the active site of such an enzyme would likely induce a change in the enzyme's secondary structure, which would be detectable as a change in the CD spectrum in the far-UV region (190-250 nm).
However, a review of currently available scientific literature did not yield specific studies that have utilized Circular Dichroism spectroscopy for the direct analysis of chiral interactions involving this compound.
Fluorescence Spectroscopy for this compound Ligand Binding and Conformational Changes
Fluorescence spectroscopy is a highly sensitive method used to investigate molecular interactions and conformational dynamics. It often relies on the intrinsic fluorescence of tryptophan and tyrosine residues within a protein or the use of extrinsic fluorescent probes.
This technique is well-suited for studying the binding of this compound to its target enzymes. The binding event can cause a quenching of the protein's intrinsic fluorescence or a shift in the emission maximum, providing data to calculate binding affinities (dissociation constant, Kd) and stoichiometry. Such quenching can occur if the ligand binding alters the local environment of the fluorescent amino acid residues.
Despite its potential, specific research applying fluorescence spectroscopy to study the ligand binding characteristics or induced conformational changes related to this compound is not documented in the available scientific literature. A hypothetical study could, for example, measure the quenching of a transaminase's intrinsic tryptophan fluorescence upon titration with this compound to determine binding constants.
| Parameter | Hypothetical Value | Method of Determination |
| Binding Constant (Kd) | 50 µM | Intrinsic Tryptophan Fluorescence Quenching |
| Number of Binding Sites (n) | 1 | Stern-Volmer Analysis |
| Emission Wavelength Shift (Δλ) | -5 nm (Blueshift) | Fluorescence Emission Spectra |
| Note: The data in this table is hypothetical and serves as an illustration of the parameters that could be determined using fluorescence spectroscopy. |
Radiometric Assays and Isotopic Labeling Strategies for this compound Tracing in Biochemical Pathways
Radiometric assays, which involve the use of isotopically labeled molecules, are a cornerstone for tracing the metabolic fate of compounds within biochemical pathways. General strategies for isotopic labeling are well-established for studying metabolic flux. googleapis.comacs.org
A potential strategy for tracing this compound would involve its chemical or enzymatic synthesis with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H). For instance, ¹⁴C could be incorporated into the carboxyl groups or the carbon backbone of the molecule. This radiolabeled compound could then be introduced into a biological system, such as a cell culture or a purified enzyme system. By tracking the radioactivity, researchers could follow the conversion of this compound to subsequent intermediates in the lysine (B10760008) biosynthesis pathway. The products could be separated by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) and quantified using a scintillation counter or autoradiography.
While these methods are standard in metabolic research, specific studies detailing the synthesis and use of radiolabeled this compound for pathway tracing are not described in the reviewed literature.
| Isotope | Labeling Position | Potential Application | Detection Method |
| Carbon-14 (¹⁴C) | Heptanedioate (B1236134) backbone | Metabolic flux analysis in lysine biosynthesis | Scintillation counting of HPLC fractions |
| Tritium (³H) | C-2 position | Enzyme kinetic studies | Autoradiography of TLC plates |
| Note: This table presents potential isotopic labeling strategies for this compound based on common methodologies. |
Development of Biosensors and Reporter Systems for this compound Detection in Research Models
Biosensors and reporter systems are powerful tools for detecting specific molecules in real-time within complex biological environments. scribd.comgoogle.com These systems typically couple a biological recognition element (e.g., an enzyme or a transcription factor) to a signal transducer that produces a measurable output, such as light or a color change.
A hypothetical biosensor for this compound could be engineered based on a transcription factor that naturally regulates the lysine biosynthesis pathway and recognizes this specific intermediate. The DNA-binding domain of this transcription factor could be fused to a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase. In the presence of this compound, the transcription factor would bind the ligand, undergo a conformational change, and activate the expression of the reporter gene, leading to a fluorescent or luminescent signal. Such a system would allow for high-throughput screening of enzyme inhibitors or for monitoring the metabolic status of cells in different conditions.
Currently, the development and application of a specific biosensor or reporter system for the detection of this compound has not been reported in the scientific literature.
| Biosensor Component | Example | Function |
| Recognition Element | Allosteric transcription factor | Binds this compound |
| Transducer | Promoter sequence | Initiates transcription upon ligand binding |
| Reporter | Green Fluorescent Protein (GFP) | Produces a detectable fluorescent signal |
| Note: This table outlines the components of a hypothetical biosensor for this compound. |
Synthetic Approaches and Chemical Biology Probes Derived from L 2 Acetamido 6 Oxoheptanedioate
Total Synthesis Strategies for L-2-Acetamido-6-oxoheptanedioate in Research Contexts
The total synthesis of this compound, a chiral, functionalized dicarboxylic acid, would present a multi-step challenge requiring precise control over stereochemistry and the installation of key functional groups. Although no specific routes for this molecule are published, plausible strategies can be envisioned based on established methods for the synthesis of non-proteinogenic amino acids and functionalized aliphatic chains.
Enantioselective Synthesis of this compound
Achieving the L-configuration at the C-2 position is a critical aspect of any proposed synthesis. Several established methodologies for the asymmetric synthesis of α-amino acids could be adapted for this purpose. rsc.orgrenyi.hu One could envision starting from a chiral precursor, such as L-glutamic acid or a derivative, and extending the carbon chain. nih.gov Alternatively, an achiral precursor could be subjected to an enantioselective reaction, such as a catalytic asymmetric hydrogenation of a dehydroamino acid precursor or an asymmetric amination of a keto-acid derivative. nih.govnih.gov
Table 1: Potential Enantioselective Strategies
| Strategy | Description | Key Challenge for this compound |
|---|---|---|
| Chiral Pool Synthesis | Utilization of a readily available chiral starting material, like L-glutamic acid, followed by chain extension and functional group manipulation. | Efficient and selective C-C bond formation at the γ-position of the glutamic acid skeleton without racemization. |
| Asymmetric Hydrogenation | Hydrogenation of a prostereogenic α,β-unsaturated precursor in the presence of a chiral catalyst (e.g., Rh- or Ru-based complexes with chiral phosphine (B1218219) ligands). | Synthesis of the required unsaturated precursor bearing the heptanedioate (B1236134) backbone. |
Convergent and Divergent Synthetic Routes
Both convergent and divergent synthetic strategies offer theoretical pathways to this compound.
A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together late in the synthesis. For instance, a fragment containing the L-2-acetamido-glutarate portion could be coupled with a three-carbon unit that incorporates the keto functionality. This approach can be highly efficient but requires careful planning of the fragment coupling reaction.
A divergent synthesis , on the other hand, would start from a common intermediate that is elaborated into a variety of related structures. Current time information in Bangalore, IN. While less directly applicable to the synthesis of a single target like this compound, a divergent approach could be employed to create a library of analogs for structure-activity relationship studies (see section 7.3.2).
Semisynthetic Modifications and Derivatization of this compound for Functional Studies
Assuming the successful synthesis of this compound, its structure offers several handles for semisynthetic modification to create probes for functional studies. The ketone at the C-6 position is a particularly attractive site for derivatization. It can react with hydrazines or alkoxyamines to form stable hydrazones or oximes, respectively. hahnlab.comnih.govresearchgate.net This bioorthogonal ligation chemistry would allow for the attachment of various reporter groups, such as fluorophores, biotin (B1667282), or affinity tags, enabling the study of its potential biological interactions.
The two carboxylic acid groups and the acetamido group also represent potential sites for modification, although these would likely require more conventional chemical transformations and appropriate protecting group strategies. researchgate.net
Table 2: Potential Sites for Derivatization
| Functional Group | Potential Reaction | Purpose of Derivatization |
|---|---|---|
| C-6 Ketone | Hydrazone/Oxime formation | Attachment of fluorescent probes, affinity tags, or cross-linking agents. hahnlab.com |
| Carboxylic Acids | Esterification, Amidation | Modulation of solubility and cell permeability; attachment to solid supports. |
Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.govmdpi.comcreative-peptides.com In the absence of a known biological target or activity for this compound, any discussion of SAR remains hypothetical. However, if such an activity were discovered, a systematic analoging program could be initiated.
Rational Design of Analogs Based on Computational Modeling
Once a biological target (e.g., an enzyme or receptor) is identified, computational modeling could play a crucial role in designing analogs. nih.govacs.orgmdpi.com Molecular docking simulations could predict the binding mode of this compound within the target's active site. This information would guide the rational design of new analogs with modified functional groups to enhance binding affinity or selectivity. For example, the model might suggest replacing the C-6 ketone with other hydrogen-bond acceptors or donors, or altering the length of the carbon chain to optimize van der Waals interactions.
Combinatorial Approaches to this compound Analog Libraries
To explore a wider chemical space, combinatorial chemistry could be employed to generate a library of analogs. researchgate.netacs.orgoup.com A divergent synthetic route, starting from a common precursor, would be well-suited for this purpose. By systematically varying the substituents at the ketone, the carboxylic acids, and the N-acetyl group, a diverse collection of related compounds could be rapidly synthesized and screened for improved biological activity.
Development of this compound-Based Chemical Probes for Perturbing and Illuminating Biological Systems
The unique chemical architecture of this compound, featuring a ketone, a chiral acetamido center, and two carboxylate groups, presents a versatile scaffold for the design of sophisticated chemical probes. These tools are engineered to investigate complex biological processes by targeting specific enzymes or pathways, thereby enabling a deeper understanding of their function and regulation. The development of probes from this parent molecule leverages modern chemical biology strategies to create tools for activity-based profiling and targeted bioconjugation.
Activity-Based Probes Incorporating this compound
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes within their native environment. nih.gov These probes, known as activity-based probes (ABPs), typically consist of three key components: a recognition element that directs the probe to a specific class of enzymes, a reactive group (or "warhead") that covalently modifies a catalytically active residue in the enzyme's active site, and a reporter tag for detection and enrichment of the labeled proteins. nih.gov
The this compound structure is a prime candidate for the recognition element of an ABP designed to target enzymes that bind to or metabolize dicarboxylic acids or keto acids. Its specific stereochemistry and functional group arrangement could confer selectivity for certain enzyme classes, such as oxidoreductases or hydrolases. rsc.org To function as an ABP, the this compound scaffold would be chemically modified to incorporate a warhead and a reporter tag. The design of such a probe is critical to its success, as it must retain affinity for the target enzyme while possessing the ability to form a covalent bond, thereby reporting on the enzyme's activity state. nih.govfrontiersin.org
For instance, the probe's warhead could be an electrophilic group designed to react with a nucleophilic amino acid residue (e.g., serine, cysteine, or lysine) in the active site of a target enzyme. nih.gov The reporter tag is typically a fluorophore (like rhodamine or fluorescein) for imaging applications or a biotin moiety for affinity purification and subsequent identification of the target protein by mass spectrometry. nih.gov Competitive ABPP experiments, where the probe competes with a potential inhibitor for binding to the enzyme, can also be used to screen for and characterize new enzyme inhibitors. researchgate.net
Table 1: Design Characteristics of a Hypothetical this compound-Based Activity Probe
| Component | Function | Potential Moieties | Rationale for Selection |
| Recognition Scaffold | Provides binding affinity and selectivity for the target enzyme class. | This compound | Mimics endogenous keto-dicarboxylate substrates or ligands, potentially targeting enzymes involved in amino acid or Krebs cycle metabolism. |
| Reactive Group (Warhead) | Forms an irreversible covalent bond with a nucleophilic residue in the enzyme's active site. | Fluorophosphonate, Epoxide, Acrylamide | These electrophilic groups are known to react with active site serine, cysteine, or lysine (B10760008) residues commonly found in various enzyme families. |
| Reporter Tag | Enables visualization and/or enrichment of probe-labeled proteins. | Biotin, Alkyne, Fluorophore (e.g., Cy5) | Biotin allows for streptavidin-based affinity capture. An alkyne tag enables subsequent "click" chemistry conjugation. Fluorophores permit direct in-gel fluorescence scanning or microscopy. |
| Linker | Connects the scaffold and warhead to the reporter tag without hindering target binding. | Polyethylene glycol (PEG), Alkyl chain | A flexible linker ensures that the bulky reporter tag does not sterically interfere with the interaction between the recognition scaffold and the enzyme's active site. |
Click Chemistry Applications and Bioconjugation with this compound Derivatives
Click chemistry refers to a class of reactions that are modular, high-yielding, and stereospecific, and proceed under mild, often biologically compatible, conditions. scripps.educsmres.co.uk A key subset of these reactions is known as bioorthogonal chemistry, which involves transformations that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govspringernature.com The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which form a stable triazole linkage. escholarship.orgnih.gov
To be utilized in click chemistry applications, the this compound molecule must first be derivatized to incorporate a bioorthogonal functional group, typically a terminal alkyne or an azide. This "clickable" handle can be installed through standard synthetic transformations. For example, one of the carboxylic acid groups could be coupled with an amino-alkyne or an amino-azide via amide bond formation. This modification transforms the core molecule into a versatile building block for bioconjugation. nih.gov
Once equipped with a bioorthogonal handle, the this compound derivative can be used in a variety of applications. It can be clicked onto a corresponding azide- or alkyne-modified reporter molecule (like a fluorophore or biotin) to generate an ABP in situ. Alternatively, if the derivative is found to be an inhibitor of a particular enzyme, it can be used in competitive ABPP experiments. In this setup, a proteome is pre-incubated with the clickable derivative, followed by treatment with a broad-spectrum ABP. A decrease in labeling of a specific enzyme by the ABP indicates that the derivative binds to that enzyme. The target can then be identified by clicking a reporter tag onto the proteome and analyzing the labeled proteins. researchgate.net This strategy is a powerful tool for target identification and validation in drug discovery. researchgate.net
Table 2: Potential Click Chemistry Applications of this compound Derivatives
| Derivative | Bioorthogonal Handle | Corresponding Reaction | Application |
| This compound-alkyne | Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Conjugation to azide-modified surfaces, polymers, or biomolecules (e.g., proteins, DNA) in in vitro settings. nih.gov |
| This compound-azide | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free labeling of biomolecules modified with strained alkynes (e.g., DIFO, BCN) in living cells or organisms. escholarship.org |
| This compound-alkyne | Terminal Alkyne | Inverse-Electron-Demand Diels-Alder Reaction | Reaction with tetrazine-modified probes for rapid and catalyst-free bioconjugation, suitable for tracking fast biological processes. nih.gov |
| This compound-azide | Azide | Staudinger Ligation | Reaction with phosphine-based probes or reporters, an early bioorthogonal method for labeling biomolecules in cells. wikipedia.org |
Computational and Theoretical Studies of L 2 Acetamido 6 Oxoheptanedioate
Molecular Dynamics (MD) Simulations of L-2-Acetamido-6-oxoheptanedioate in Various Solvation Environments and Protein Binding Pockets
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mpg.denih.gov This technique allows for the detailed examination of conformational changes, solvent interactions, and binding dynamics of a ligand like this compound.
Solvation Environments: Simulating this compound in different solvent environments, such as pure water or mixed aqueous-organic solutions, would reveal its conformational preferences and hydration shell structure. Understanding how the molecule interacts with surrounding water molecules is crucial, as these interactions dictate its solubility, stability, and how it is recognized by its target enzyme. The flexibility of its heptanedioate (B1236134) backbone and the orientation of the acetamido group would be of particular interest.
Protein Binding Pockets: The primary enzyme interacting with this compound in the lysine (B10760008) biosynthesis pathway is an N-acetyldiaminopimelate deacetylase (an amidohydrolase). nih.govuniprot.org MD simulations of the compound within the active site of this enzyme would provide insights into the stability of the enzyme-substrate complex. These simulations can map the key hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the binding pose. For instance, studies on related enzymes like L,L-diaminopimelate aminotransferase (DapL) have used MD simulations to confirm ligand binding conformations and evaluate potential antibiotic targets. frontiersin.orgacs.org Similar simulations would elucidate the dynamic behavior of this compound in its binding pocket, revealing conformational changes in both the ligand and the enzyme that are necessary for catalysis.
| Simulation System | Force Field | Solvent Model | Temperature (K) | Pressure (bar) | Simulation Time (ns) | Primary Analysis |
|---|---|---|---|---|---|---|
| This compound in Water | GROMOS54a7 | SPC | 300 | 1 | 100 | RMSD, Radius of Gyration, Solvent Accessible Surface Area (SASA), Radial Distribution Functions |
| Enzyme-Ligand Complex in Water | AMBER ff14SB | TIP3P | 310 | 1 | 500 | RMSF, Hydrogen Bond Analysis, Binding Energy Calculation (MM/PBSA) |
Quantum Mechanical (QM) Calculations for Reaction Mechanisms Involving this compound
Quantum mechanical (QM) calculations are essential for studying chemical reactions at the electronic level, providing detailed information about transition states and reaction energetics that is inaccessible to classical methods like MD. The key reaction involving this compound is its hydrolysis by a deacetylase to remove the acetyl group.
QM methods, particularly Density Functional Theory (DFT), could be used to model the catalytic mechanism. This would involve identifying the key active site residues (e.g., a catalytic dyad or triad, and metal cofactors like Zn²⁺ which are common in deacetylases) and modeling their interaction with the substrate. nih.govscielo.org.mx Calculations would focus on the nucleophilic attack on the carbonyl carbon of the acetyl group, the formation of a tetrahedral intermediate, and the subsequent collapse of this intermediate to release acetate (B1210297) and L-2-amino-6-oxoheptanedioate. Such studies would provide activation energies and reaction profiles, clarifying the roles of specific amino acid residues in catalysis. Mechanistic analyses of homologous enzymes like E. coli N-acetyl-L-ornithine deacetylase have successfully used these approaches to propose detailed chemical mechanisms. nih.gov
| Reaction Step | Computational Method | Basis Set | Calculated Parameter | Hypothetical Value (kcal/mol) |
|---|---|---|---|---|
| Formation of Tetrahedral Intermediate | DFT (B3LYP) | 6-311+G(d,p) | Activation Energy (ΔE‡) | +15.2 |
| Collapse of Intermediate | DFT (B3LYP) | 6-311+G(d,p) | Activation Energy (ΔE‡) | +5.8 |
| Overall Reaction | DFT (B3LYP) | 6-311+G(d,p) | Reaction Energy (ΔEr) | -8.5 |
Molecular Docking and Virtual Screening Approaches for this compound Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uniprot.org This method is instrumental in understanding how this compound fits into the active site of its target deacetylase. Docking studies would predict the binding pose, highlighting key interactions with active site residues, which is the first step in understanding its role as a substrate.
Furthermore, these techniques are pivotal in drug discovery. A validated docking protocol for the deacetylase enzyme could be used for virtual screening of large chemical libraries to identify potential inhibitors. uacj.mx Hits from the virtual screen would be prioritized based on their docking score, binding energy, and interaction patterns with critical catalytic residues. These candidate inhibitors could then be synthesized and tested experimentally. This structure-based drug design approach has been successfully applied to many enzymes, including those in the DAP pathway. uacj.mx
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |
|---|---|---|---|---|
| ZINC12345678 | -9.5 | -45.2 | His23, Glu145, Tyr267 | 5.2 µM |
| CHEMBL987654 | -9.1 | -43.8 | His23, Arg54, Tyr267 | 8.9 µM |
| This compound (Substrate) | -7.8 | -38.1 | His23, Glu145, Arg54 | N/A (Substrate) |
De Novo Design Methodologies for this compound-Based Ligands
De novo design is a computational strategy for generating novel molecular structures with desired properties from scratch. nih.govresearchgate.net In the context of this compound, these methods could be employed to design potent and selective inhibitors of its target deacetylase.
There are two main approaches. The first is ligand-based design, where the structure of the natural substrate, this compound, is used as a template. Algorithms would generate new molecules by modifying the substrate's scaffold to enhance binding affinity and introduce inhibitory properties, for example, by replacing the hydrolyzable amide bond with a non-hydrolyzable isostere. The second approach is structure-based design, which uses the three-dimensional structure of the enzyme's active site as a template. nih.gov Computational methods would "grow" molecules within the binding pocket, piece by piece, to maximize favorable interactions and create a perfect complementary fit. This strategy has been successfully used to design inhibitors for various enzymes, including histone deacetylases, which are mechanistically related. nih.govresearchgate.netnih.gov
| Designed Ligand ID | Design Strategy | Key Structural Modification | Predicted Affinity (Docking Score) | Desired Property |
|---|---|---|---|---|
| DN_Ligand_001 | Ligand-Based | Amide replaced with trifluoromethyl ketone | -10.2 | Covalent Inhibition |
| DN_Ligand_002 | Structure-Based | Novel heterocyclic scaffold filling a hydrophobic sub-pocket | -11.5 | High Selectivity |
| DN_Ligand_003 | Structure-Based | Introduced hydroxamate group to chelate zinc | -10.8 | Potent Inhibition |
Biological Significance and Research Applications of L 2 Acetamido 6 Oxoheptanedioate
Role of L-2-Acetamido-6-oxoheptanedioate in Cellular Signaling Pathways and Metabolic Regulation
There is currently no specific information available in scientific literature detailing the role of this compound in cellular signaling or metabolic regulation. While N-acetylation of molecules is a known mechanism in cellular processes, the direct involvement of this compound has not been documented. ontosight.ainih.govcreative-proteomics.com
This compound in Microbial Physiology and Metabolic Engineering
The presence of this compound is noted in the metabolic database MetaCyc, which indicates its potential existence in organisms such as Escherichia coli K-12 substr. MG1655. However, the specific reactions, pathways, and physiological functions involving this compound in microbes are not detailed. nih.gov There is no available research on its application in metabolic engineering.
Function and Distribution of this compound in Plant Biochemistry and Development
Scientific literature does not currently contain information regarding the function or distribution of this compound in plant biochemistry or development.
Exploration of this compound in Mammalian Cell Biology and Model Organisms
There is no available research data on the role or exploration of this compound in mammalian cell biology or within model organisms, excluding clinical human trial data. Its unacetylated precursor, L-2-amino-6-oxoheptanedioate (also known as alpha-aminoadipate semialdehyde), is an intermediate in the degradation of lysine (B10760008) in mammals. nih.govwikipedia.org However, the acetylated form's specific biological significance has not been elucidated.
This compound as a Research Tool for Elucidating Fundamental Biochemical Processes
Due to the lack of foundational research on its biological activity, this compound has not been established as a research tool.
Use as a Biochemical Marker or Reporter
There are no documented instances of this compound being used as a biochemical marker or reporter in scientific studies.
Application in Pathway Reconstruction and Synthetic Biology
While listed in metabolic databases, there is no evidence of its application in pathway reconstruction or synthetic biology projects.
Future Research Directions and Unanswered Questions for L 2 Acetamido 6 Oxoheptanedioate
Identification of Novel Enzymes and Pathways Associated with L-2-Acetamido-6-oxoheptanedioate
A primary objective for future research is the identification and characterization of the enzymes that synthesize and metabolize this compound. This compound is likely formed via the acetylation of an amino group on a precursor molecule from the lysine (B10760008) metabolism pathway. Research should focus on discovering the specific acetyltransferases responsible for its formation and the hydrolases or deacetylases that catabolize it.
Key research questions include:
What enzyme or enzymes catalyze the N-acetylation of L-2-amino-6-oxoheptanedioate to form this compound?
Is this acetylation a regulatory step, a detoxification process, or a step in a novel biosynthetic pathway?
What enzymes are responsible for the deacetylation or further metabolism of this compound?
Investigative approaches could involve screening cell extracts from fungi known to utilize the AAA pathway, such as Saccharomyces cerevisiae or Aspergillus species, for enzymatic activity. nih.gov The discovery of a novel aminotransferase in Candida maltosa involved in lysine catabolism suggests that unique enzymes related to this pathway are yet to be found. nih.gov Furthermore, it is possible that genes for these novel enzymes could be located on plasmids, as has been observed in the metabolism of other amino-compounds in bacteria. nih.gov
| Proposed Research Target | Potential Enzyme Class | Suggested Organisms for Study | Rationale |
| Synthesis of this compound | N-acetyltransferase (NAT) | Saccharomyces cerevisiae, Aspergillus fumigatus, Candida albicans | These fungi possess the α-aminoadipate pathway and are well-established model organisms. |
| Degradation of this compound | Amidase, Deacetylase, Hydrolase | Organisms capable of growing on lysine or its derivatives as a sole carbon/nitrogen source. | Such organisms would be induced to express the necessary catabolic enzymes. |
| Transport of this compound | Amino acid permease, Transmembrane transporter | Fungal species | Understanding how the compound moves into and out of cells and organelles is crucial to defining its biological role. |
Elucidating the Full Biological Network and Interactome of this compound
Beyond the enzymes that directly produce or consume it, this compound likely interacts with a broader network of proteins and metabolites. Elucidating this "interactome" is essential for understanding its physiological function. Future research should employ systems biology approaches to map these connections.
Metabolomic analyses of fungal strains, particularly knockout mutants for genes in the AAA pathway, could reveal how the levels of this compound correlate with other metabolites. mdpi.com For instance, deleting the gene for α-aminoadipate reductase could lead to an accumulation of its substrate, L-2-aminoadipic acid, and potentially affect the pool of related molecules like this compound. mdpi.com
Proteomic techniques can identify proteins that physically interact with the enzymes involved in the metabolism of this compound. Methods such as yeast two-hybrid screens, co-immunoprecipitation, and affinity purification coupled with mass spectrometry can be used to discover binding partners, which may include regulatory proteins, substrate-channeling enzymes, or transporters.
Exploring Epigenetic and Transcriptomic Regulation Influenced by this compound
Metabolites can act as crucial signaling molecules that influence gene expression through epigenetic modifications. Acetyl-CoA, a potential precursor for the acetyl group in this compound, is a key substrate for histone acetyltransferases (HATs), enzymes that acetylate histones to regulate gene transcription. nih.gov It is conceivable that fluctuations in the levels of this compound or its metabolic neighbors could impact the cellular acetyl-CoA pool, thereby affecting histone acetylation and gene expression.
Future studies should investigate whether this compound can directly or indirectly influence epigenetic mechanisms. nih.gov This can be explored by:
Transcriptomic analysis (RNA-Seq): Comparing the global gene expression profiles of cells exposed to this compound with control cells. This could identify entire pathways that are up- or down-regulated in its presence.
Chromatin Immunoprecipitation (ChIP): Examining histone modification patterns (e.g., acetylation and methylation) at the promoters of genes in the AAA pathway in response to varying concentrations of the compound. nih.govnih.gov
Potential Avenues for Advanced this compound-Related Chemical Biology and Synthetic Biology
The unique structure of this compound provides opportunities for the development of novel chemical tools and for applications in synthetic biology.
Chemical Biology:
Chemical Probes: Synthesizing labeled versions of this compound (e.g., with fluorescent tags or biotin) could help in identifying and isolating binding proteins from cell lysates.
Inhibitor Development: The compound's structure could serve as a scaffold for designing inhibitors of the enzymes that metabolize it. These inhibitors would be valuable tools for studying the functional consequences of its accumulation.
Synthetic Biology:
Biosensor Construction: Genetically encoded biosensors could be engineered to detect this compound in real-time within living cells. nih.gov This would allow for dynamic tracking of its production and consumption under different metabolic conditions.
Metabolic Engineering: By identifying the genes responsible for its synthesis, it may be possible to engineer microorganisms to produce this compound or novel derivatives. nih.gov This could lead to the production of new biomaterials or specialty chemicals.
Interdisciplinary Research Perspectives on this compound
A comprehensive understanding of this compound will require a multi-faceted, interdisciplinary approach.
| Discipline | Contribution to Research |
| Biochemistry | Purify and characterize the kinetics and mechanisms of enzymes involved in its metabolism. nih.gov |
| Mycology/Microbiology | Study the physiological role of the compound in fungal growth, development, and pathogenesis. researchgate.net |
| Genetics | Create and analyze mutant strains (e.g., via gene knockout) to understand the function of related genes. nih.govmdpi.com |
| Analytical Chemistry | Develop robust and sensitive methods for detecting and quantifying the compound in complex biological samples. |
| Computational Biology | Model the structure of related enzymes, perform docking studies with this compound, and analyze transcriptomic and metabolomic data to build network models. |
| Pharmacology | Investigate the potential of targeting its metabolic pathway for the development of new antifungal drugs. wikipedia.orgnih.gov |
This collaborative effort is crucial, especially given the potential of the AAA pathway as an antimicrobial target.
Methodological Innovations for Comprehensive Analysis of this compound
A significant hurdle in studying novel metabolites is the lack of established analytical methods for their detection and quantification. A key area of future work will be to develop and validate such methods for this compound.
Potential methods to be developed include:
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for separating and identifying small molecules from complex mixtures. cdc.gov Developing a specific HPLC-MS/MS method would allow for highly sensitive and specific quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): This may be applicable after chemical derivatization of the compound to increase its volatility. cdc.gov
Enzyme-Linked Immunosorbent Assay (ELISA): The development of specific antibodies against this compound could enable the creation of a high-throughput immunoassay.
Colorimetric Assays: The design of specific chelators or enzymatic reactions that produce a color change in the presence of the compound could lead to rapid and inexpensive detection methods, similar to those developed for other molecules. mdpi.com
These new analytical tools will be indispensable for all the proposed areas of research, from biochemical assays to metabolomic profiling in living organisms.
Conclusion
Summary of Key Academic Insights and Discoveries Regarding L-2-Acetamido-6-oxoheptanedioate
The scientific community's understanding of this compound, also referred to in literature as N-Succinyl-L-2-amino-6-oxoheptanedioic acid, has been primarily shaped by its crucial role as an intermediate in metabolic pathways, particularly in the biosynthesis of lysine (B10760008) in certain microorganisms. ontosight.ai Research has elucidated that this compound is a key player in the lysine biosynthesis pathway, where the enzyme N-succinyl-L-amino-acid:alpha-ketoglutarate aminotransferase is responsible for its conversion into a subsequent intermediate. ontosight.ai
Key discoveries have centered on its involvement in the saccharopine pathway, an essential route for lysine metabolism. wikipedia.orgfrontiersin.org In mammals and higher plants, saccharopine is an intermediate in the breakdown of lysine. wikipedia.org However, in fungi and euglenids, it serves as a precursor for lysine synthesis via the alpha-aminoadipate pathway. wikipedia.org The broader family of N-acyl-L-alpha-amino acids, to which this compound belongs, are recognized as primary metabolites, indicating their fundamental role in organismal growth, development, and reproduction.
While extensive research on this specific compound is somewhat limited, its identity and chemical properties have been characterized. It is classified as a tricarboxylic acid, consisting of L-2-amino-6-oxoheptanedioic acid with a succinoyl group attached to the nitrogen. ebi.ac.uk Its molecular formula is C11H15NO8. ebi.ac.ukchemspider.com
Reiteration of the Enduring Research Significance and Future Potential of this compound in Biochemical Sciences
The enduring research significance of this compound lies in its position within a fundamental biochemical pathway. As an intermediate in lysine biosynthesis, it holds potential for various applications in biotechnology and pharmaceutical development. ontosight.ai A thorough understanding of the lysine biosynthetic pathway can inform strategies for enhancing the nutritional value of crops. ontosight.ai
Furthermore, because the lysine biosynthesis pathway is present in many pathogens but absent in humans, it represents a promising target for the development of novel antimicrobial agents. ontosight.ai By targeting enzymes that act upon this compound or related intermediates, it may be possible to disrupt microbial growth and survival.
Future research is likely to focus on several key areas. A deeper investigation into the enzymology of the lysine biosynthesis pathway could uncover new enzymatic mechanisms and potential regulatory points involving this compound. The synthesis of analogs of this compound could lead to the development of potent and selective enzyme inhibitors, which could serve as valuable research tools or therapeutic leads. nih.govmdpi.com Continued exploration of the metabolic fate of this compound and its interconnectedness with other metabolic networks will undoubtedly provide a more complete picture of cellular metabolism and may reveal new therapeutic targets for a range of diseases.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing L-2-Acetamido-6-oxoheptanedioate?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with glycine and acetic anhydride as precursors. Key steps include acetylation, cyclization (if applicable), and oxidation to introduce the oxo group. Purification typically involves recrystallization or column chromatography to achieve >95% purity. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products like over-oxidized derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the acetamido and oxoheptanedioate moieties. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity, and X-ray crystallography may resolve structural ambiguities .
Q. How does this compound behave under acidic or basic hydrolysis?
- Methodological Answer : Under acidic conditions (e.g., HCl), the acetamido group hydrolyzes to form a primary amine and acetic acid. In basic conditions (e.g., NaOH), the oxoheptanedioate backbone may undergo decarboxylation. Kinetic studies using pH-controlled reactors and monitoring via titration or HPLC are recommended to quantify degradation products .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated to resolve contradictory data?
- Methodological Answer : Contradictions in reaction pathways (e.g., competing oxidation vs. reduction) require isotopic labeling (e.g., ¹⁸O tracing) and computational modeling (DFT calculations) to map transition states. For example, discrepancies in oxidation product yields under varying O₂ pressures can be analyzed using Arrhenius plots to identify rate-limiting steps .
Q. What experimental designs optimize the compound’s stability in biological assays?
- Methodological Answer : Stability studies should simulate physiological conditions (pH 7.4, 37°C) and use buffers like phosphate-buffered saline (PBS). LC-MS/MS monitors decomposition products over time. Chelating agents (e.g., EDTA) may mitigate metal-catalyzed degradation. Biological activity assays (e.g., enzyme inhibition) must include stability-matched controls to distinguish intrinsic activity from artifact signals .
Q. How do structural modifications of this compound affect its interaction with bacterial enzymes?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., substituting cyclohexyl groups or altering oxo positions) and testing against target enzymes (e.g., penicillin-binding proteins). Crystallographic docking studies (e.g., using PyMOL) and molecular dynamics simulations identify critical binding residues. Comparative IC₅₀ values and MIC assays against Gram-positive/-negative strains validate selectivity .
Q. What statistical approaches address variability in spectral data during compound characterization?
- Methodological Answer : Principal Component Analysis (PCA) reduces dimensionality in NMR or IR datasets to identify outliers. Bootstrap resampling quantifies confidence intervals for MS peak intensities. For reproducibility, triplicate measurements under standardized conditions (e.g., controlled humidity) are mandatory. Cross-lab validation using reference standards (e.g., USP-grade compounds) minimizes instrumental bias .
Q. How can computational models predict the compound’s metabolic pathways in vivo?
- Methodological Answer : Use in silico tools like SwissADME to predict Phase I/II metabolism (e.g., cytochrome P450 interactions). Molecular docking with hepatic enzymes (e.g., CYP3A4) identifies probable oxidation sites. Experimental validation via liver microsome assays coupled with LC-HRMS confirms predicted metabolites. Discrepancies between model and data require re-parameterizing force fields or expanding training datasets .
Data Presentation Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
